Zamicastat (1080028-80-3) vs. Etamicastat and Nepicastat: Differential Inhibition of Efflux Transporters P-gp and BCRP
In a direct comparative in vitro study using MDCK-MDR1 and MDCK-BCRP cell lines, zamicastat demonstrated significantly more potent inhibition of both P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) compared to etamicastat and nepicastat. While etamicastat and nepicastat showed minimal P-gp inhibition (IC50 >100 μM), zamicastat exhibited a clear, concentration-dependent inhibition with an IC50 of 73.8 μM. For BCRP, zamicastat's inhibitory potency (IC50 = 17.0 μM) was 2.8-fold and 3.5-fold greater than that of etamicastat (IC50 = 47.7 μM) and nepicastat (IC50 = 59.2 μM), respectively [1].
| Evidence Dimension | In vitro inhibition of human efflux transporters (IC50) |
|---|---|
| Target Compound Data | P-gp: 73.8 ± 7.2 μM; BCRP: 17.0 ± 2.7 μM |
| Comparator Or Baseline | Etamicastat: P-gp >100 μM, BCRP 47.7 ± 1.8 μM; Nepicastat: P-gp >100 μM, BCRP 59.2 ± 9.4 μM |
| Quantified Difference | Zamicastat is >1.3-fold more potent on P-gp and 2.8-3.5-fold more potent on BCRP than comparators. |
| Conditions | MDCK-MDR1 (P-gp) and MDCK-BCRP cell lines; intracellular accumulation and bidirectional permeability assays [1]. |
Why This Matters
This unique dual inhibitory profile suggests zamicastat has a higher potential for pharmacokinetic drug-drug interactions (DDIs) with co-administered P-gp/BCRP substrates, a critical consideration for experimental design and procurement when planning combination studies [1].
- [1] Bicker J, et al. In vitro assessment of the interactions of dopamine β-hydroxylase inhibitors with human P-glycoprotein and Breast Cancer Resistance Protein. Eur J Pharm Sci. 2018 May 30;117:35-40. View Source
